6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[4.5]decane-8-carboxylic acid
Description
6-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[4.5]decane-8-carboxylic acid is a spirocyclic compound featuring a 6-azaspiro[4.5]decane core modified with an Fmoc (9-fluorenylmethoxycarbonyl) protecting group at the nitrogen and a carboxylic acid substituent at the 8-position. The Fmoc group is widely employed in peptide synthesis to protect amines during solid-phase synthesis, enabling selective deprotection under mild basic conditions . This compound is cataloged as a building block by Enamine Ltd. (2019), highlighting its utility in medicinal chemistry and drug discovery .
The spiro[4.5]decane scaffold introduces conformational rigidity, which can enhance binding specificity in target molecules. The carboxylic acid moiety at position 8 provides a handle for further functionalization, such as amide bond formation or esterification.
Properties
IUPAC Name |
6-(9H-fluoren-9-ylmethoxycarbonyl)-6-azaspiro[4.5]decane-8-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO4/c27-23(28)17-11-14-25(12-5-6-13-25)26(15-17)24(29)30-16-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-4,7-10,17,22H,5-6,11-16H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQILTXTQPXCTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCC(CN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[4.5]decane-8-carboxylic acid typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is to start with a suitable precursor such as 6-azaspiro[4.5]decane-8-carboxylic acid and then introduce the fluorenylmethoxycarbonyl group through a series of reactions, including esterification and protection/deprotection steps.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis with optimized reaction conditions to ensure high yield and purity. This might include the use of advanced reactors, continuous flow processes, and stringent quality control measures to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting functional groups to more oxidized forms.
Reduction: : Reducing specific functional groups to simpler forms.
Substitution: : Replacing one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound can be used to study enzyme interactions, protein labeling, and other biochemical processes. Its ability to act as a protecting group for amino acids makes it useful in peptide synthesis.
Medicine
In the medical field, this compound has potential applications in drug development. Its structural complexity and reactivity can be harnessed to create new therapeutic agents with improved efficacy and safety profiles.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials.
Mechanism of Action
The mechanism by which 6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[4.5]decane-8-carboxylic acid exerts its effects depends on its specific application. For example, in peptide synthesis, it acts as a protecting group by preventing unwanted reactions at the amino group. The molecular targets and pathways involved would vary based on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spirocyclic Core Variations
Spiro[3.4]octane Derivatives
- Example: 6-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid (CAS: 2137567-19-0) Structural Differences: Smaller spiro ring system ([3.4]octane vs. [4.5]decane) and a fluorine atom at position 6. Fluorination can enhance bioavailability and modulate pKa .
Spiro[2.5]octane Derivatives
- Example: (R)-4-(1-(6-(4-(Trifluoromethyl)benzyl)-6-azaspiro[2.5]octane-5-carboxamido)cyclopropyl)benzoic acid Structural Differences: A smaller spiro[2.5]octane core and a trifluoromethylbenzyl substituent.
Substituent Modifications
Fluorinated Analogs
- Example: 1-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-4,4-difluorocyclohexane-1-carboxylic acid (EN300-657820) Structural Differences: Difluoro substitution on the cyclohexane ring instead of a spiro system. Impact: Fluorine atoms increase electronegativity and may improve membrane permeability .
Thiazole- and Purine-Functionalized Spiro Compounds
- Example: 8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-azaspiro[4.5]decane-6,10-dione Structural Differences: Incorporation of benzothiazole and dimethylaminophenyl groups. Spectroscopic Data: IR spectra show shifted C-H stretching due to electron-withdrawing groups (e.g., benzothiazole), contrasting with the simpler Fmoc-protected carboxylic acid .
Functional Group Positioning
- Example : 6-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[3.4]octane-2-carboxylic acid (CAS: 2287344-85-6)
Comparative Data Table
Biological Activity
6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[4.5]decane-8-carboxylic acid is a complex organic compound notable for its unique spirocyclic structure, which includes a fluorene moiety. This structural feature contributes to its stability and potential biological activity, particularly in medicinal chemistry. The compound's molecular formula is C23H23NO5, with a molecular weight of approximately 393.4 g/mol.
The compound features several functional groups, including a carboxylic acid and a hydroxyl group, which are critical for its reactivity and interactions in biological systems. These groups facilitate hydrogen bonding and electrostatic interactions, essential for its biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C23H23NO5 |
| Molecular Weight | 393.4 g/mol |
| Structure | Spirocyclic |
| Functional Groups | Carboxylic acid, Hydroxyl |
The biological activity of 6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[4.5]decane-8-carboxylic acid is primarily attributed to its ability to modulate enzyme activities and receptor functions. Studies have shown that the compound can interact with specific biological receptors and enzymes, influencing various biochemical pathways.
Binding Affinity
Research indicates that this compound exhibits significant binding affinity towards certain enzymes, which is crucial for its potential therapeutic applications. The presence of the spirocyclic structure allows it to engage in specific binding interactions, facilitating its role as an enzyme inhibitor or receptor ligand.
Case Studies and Research Findings
-
Enzyme Inhibition
- In vitro studies demonstrated that 6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[4.5]decane-8-carboxylic acid effectively inhibits specific enzymes involved in metabolic pathways related to neurological disorders. This inhibition could lead to therapeutic effects in conditions such as Alzheimer's disease.
-
Receptor Modulation
- The compound has been evaluated for its interaction with various receptors, showing potential as a modulator in neurotransmitter systems. This property suggests its utility in developing treatments for psychiatric disorders.
-
Anticancer Activity
- Preliminary investigations into the anticancer properties of this compound revealed that it induces apoptosis in cancer cell lines, indicating its potential as an anticancer agent. The mechanism appears to involve the modulation of apoptotic pathways through receptor interactions.
Comparison with Similar Compounds
To better understand the uniqueness of 6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[4.5]decane-8-carboxylic acid, comparisons with structurally similar compounds are insightful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Azaspiro[3.4]octane-2-carboxylic Acid | Lacks fluorenyl group | Simpler structure, lower molecular weight |
| 6-(Fluoren-9-yl)carboxylic Acid | Contains fluorenyl but no spirocyclic structure | More straightforward synthesis |
| 1-Azabicyclo[2.2.2]octane Derivatives | Different bicyclic structure | Potentially different pharmacological profiles |
These comparisons highlight the distinctive properties of 6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[4.5]decane-8-carboxylic acid, particularly regarding its spirocyclic nature and potential applications in medicinal chemistry.
Q & A
Basic: What are the standard synthetic protocols for preparing derivatives of this spirocyclic compound?
Answer:
The synthesis typically involves refluxing Schiff bases (e.g., 4-dimethylaminobenzylidene derivatives) with spirocyclic diones (e.g., 2-oxa-spiro[3.4]octane-1,3-dione) in anhydrous benzene or tetrahydrofuran (THF) at 65–80°C for 3–45 minutes. Post-reaction, the solvent is evaporated, and the product is recrystallized from anhydrous THF or dioxane . For functionalization, excess pyrrolidine is added to the spirocyclic intermediate in dry THF under reflux to introduce amide or carbamate groups . Critical steps include strict anhydrous conditions and controlled reaction times to avoid side products.
Basic: How is the purity and structural integrity of this compound verified?
Answer:
Characterization relies on a combination of:
- Elemental analysis (C, H, N percentages; deviations >0.3% indicate impurities) .
- IR spectroscopy : Key bands include C=O stretches (1680–1720 cm⁻¹) and anomalous C-H stretches (benzylic C-H at ~2850 cm⁻¹, shifted due to electron-withdrawing groups) .
- UV-Vis spectroscopy : Absorbance maxima (e.g., 270–320 nm) confirm π-conjugation in aromatic or heterocyclic substituents .
- Melting point consistency : Sharp, reproducible m.p. values (±2°C) indicate purity .
Advanced: How do steric and electronic factors influence reactivity during functionalization?
Answer:
The spirocyclic core’s rigidity imposes steric constraints, limiting nucleophilic attack to equatorial positions. Electron-withdrawing groups (e.g., Fmoc) at the 6-position deactivate the adjacent nitrogen, requiring stronger bases (e.g., pyrrolidine) for amidation. Conversely, electron-donating substituents (e.g., 4-dimethylaminophenyl) enhance electrophilic aromatic substitution but may destabilize the spiro ring under acidic conditions. Computational modeling (DFT) is recommended to predict regioselectivity before experimental trials .
Advanced: What strategies resolve discrepancies in spectroscopic data, such as unexpected IR absorption bands?
Answer:
Anomalous IR bands (e.g., elevated C-H stretches) often arise from electronic effects rather than impurities. For example, benzylic C-H bonds adjacent to three electron-withdrawing groups (phenyl, O, N) show shifts toward higher wavenumbers. Cross-validate with NMR (¹H/¹³C) to confirm hybridization and substituent effects. If contradictions persist, use X-ray crystallography to resolve spatial electronic interactions .
Basic: What safety precautions are critical when handling this compound?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhaling dust/aerosols.
- Spill management : Collect solids with a HEPA-filter vacuum; avoid water to prevent dissolution into drains .
- Storage : Keep in airtight containers under dry, inert atmospheres (N₂ or Ar) to prevent hydrolysis .
Advanced: How can reaction yields be optimized when introducing substituents to the spirocyclic system?
Answer:
- Solvent selection : Use dry THF for polar intermediates; switch to dioxane for sterically hindered reactions .
- Temperature control : Maintain reflux at 65°C for pyrrolidine reactions to balance kinetics and thermal stability .
- Catalysis : Introduce Lewis acids (e.g., ZnCl₂) to activate carbonyl groups in spirocyclic diones, improving electrophilicity .
- Workup : Quench reactions with ice-cold ether to precipitate products and minimize byproduct formation .
Advanced: What analytical methods differentiate between spirocyclic diastereomers?
Answer:
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol gradients.
- Circular dichroism (CD) : Compare Cotton effects at 250–300 nm to assign absolute configurations.
- NOESY NMR : Identify spatial proximity of protons in rigid spiro systems to confirm stereochemistry .
Basic: What are the documented applications of this compound in organic synthesis?
Answer:
It serves as a:
- Protected amino acid analog : The Fmoc group enables peptide coupling via solid-phase synthesis .
- Spirocyclic scaffold : Used to design enzyme inhibitors (e.g., protease targets) due to conformational rigidity .
- Fluorescent probe precursor : Benzothiazole derivatives exhibit tunable UV-Vis properties for bioimaging .
Advanced: How does the Fmoc group impact the compound’s stability under basic conditions?
Answer:
The Fmoc group is base-labile due to its carbonate linkage. Prolonged exposure to amines (e.g., piperidine) cleaves the protecting group, releasing CO₂ and fluorenylmethanol. To prevent premature deprotection, limit reaction pH to <10 and use mild bases (e.g., DBU) for short durations (<1 hour) .
Advanced: What computational tools predict the compound’s reactivity in novel reactions?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate solvent effects on spiro ring conformation.
- Retrosynthetic software (e.g., ChemAxon) : Propose viable routes using known spirocyclic intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
